molecular formula C9H17N3O3 B12600151 N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide CAS No. 648880-33-5

N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide

Cat. No.: B12600151
CAS No.: 648880-33-5
M. Wt: 215.25 g/mol
InChI Key: LHJVXZTUAQODGG-UHFFFAOYSA-N
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Description

N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is a chemical compound with a unique structure that includes an oxolane ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide typically involves the reaction of ethylamine with nitroethane in the presence of a base to form the intermediate N-ethyl-N’-nitroethanimidamide. This intermediate is then reacted with oxolane-3-carboxaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The oxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
  • N-Ethyl-N’-nitro-N-[(tetrahydrofuran-3-yl)methyl]ethanimidamide
  • N-Ethyl-N’-nitro-N-[(pyrrolidin-3-yl)methyl]ethanimidamide

Uniqueness

N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is unique due to its specific combination of an ethyl group, a nitro group, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

648880-33-5

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

N-ethyl-N'-nitro-N-(oxolan-3-ylmethyl)ethanimidamide

InChI

InChI=1S/C9H17N3O3/c1-3-11(8(2)10-12(13)14)6-9-4-5-15-7-9/h9H,3-7H2,1-2H3

InChI Key

LHJVXZTUAQODGG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCOC1)C(=N[N+](=O)[O-])C

Origin of Product

United States

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